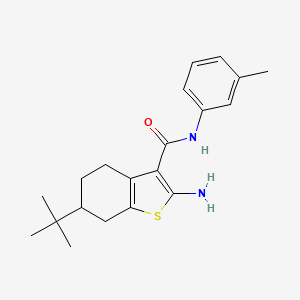

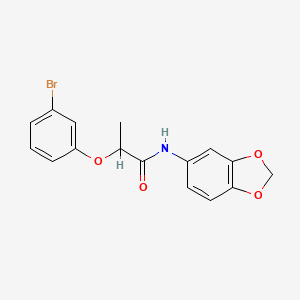

2-amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel thiophene derivative that has been synthesized and studied for its potential pharmacological activities. The research on thiophene derivatives has shown that these compounds can exhibit a range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects . Additionally, azomethine derivatives of similar compounds have been predicted to show cytostatic, antitubercular, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiophene derivatives involves initial reactions with various organic reagents. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different reagents, leading to compounds with confirmed structures through IR, 1H NMR, MS spectral data, and elemental analysis . Similarly, azomethine derivatives were synthesized by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol, with the reaction monitored by thin-layer chromatography (TLC) and the purity of the substances confirmed by high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

The molecular structure of related thiophene derivatives has been studied, revealing that these compounds typically consist of a thiophene ring with various substituents. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate includes a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group in a cis orientation to the C2=C3 double bond. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can be influenced by the substituents present on the aromatic core, as seen in the synthesis of azomethine derivatives where the substituents of aldehydes affected the completeness of the condensation reaction . The synthesis of other related compounds, such as tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, involves amination reactions and the use of catalysts, ligands, and bases to achieve the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the substituents present. The spectral characteristics and elemental analysis are essential for confirming the structure of these compounds . The purity of synthesized compounds is typically assessed using HPLC, ensuring that the substances meet the required standards for further pharmacological testing . The stability of related compounds, such as those used as handles in solid-phase synthesis, is also an important aspect, with some being resistant to acidolysis and others suitable for cleavage under specific conditions .

Applications De Recherche Scientifique

Environmental Persistence and Toxicity of Synthetic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-butyl groups, has been extensive. SPAs are used in industrial and commercial products to prevent oxidative degradation. Studies have highlighted their environmental occurrence, human exposure, and potential toxicity, indicating the need for novel compounds with reduced environmental impact. Future research directions include exploring the environmental behaviors of novel high molecular weight SPAs and their toxicity effects, especially on infants, to develop safer alternatives (Liu & Mabury, 2020).

Applications in Heterocyclic Chemistry

The tert-butanesulfinamide group, similar to the tert-butyl feature, is significant in the synthesis of N-heterocycles, offering pathways to diverse piperidines, pyrrolidines, and azetidines. These compounds are vital in natural product synthesis and therapeutic applications, highlighting the importance of tert-butyl derivatives in medicinal chemistry (Philip et al., 2020).

Role in Flavor Chemistry

Branched aldehydes, which can be structurally related to the tert-butyl group in the target compound, are critical flavor compounds in foods. Understanding their production and breakdown pathways from amino acids can help control their levels in food products, enhancing flavor profiles (Smit, Engels, & Smit, 2009).

Synthetic Pathways and Drug Development

The synthesis of heterocycles, particularly those with nitrogen (N), sulfur (S), and oxygen (O), such as benzothiazines, is crucial for developing CNS-active drugs. These compounds, due to their heteroatoms, form the largest class of organic compounds and are key in synthesizing compounds with potential CNS activity (Saganuwan, 2017).

Advances in Organic Synthesis

Benzothiazine derivatives, closely related to the structural features of the target compound, play a significant role in drug discovery, offering potential as anticancer, antimicrobial, and antibacterial agents. Their synthesis, especially via green chemistry principles, is an area of active research, highlighting the importance of such structures in developing new therapeutic agents (Zhilitskaya, Shainyan, & Yarosh, 2021).

Propriétés

IUPAC Name |

2-amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c1-12-6-5-7-14(10-12)22-19(23)17-15-9-8-13(20(2,3)4)11-16(15)24-18(17)21/h5-7,10,13H,8-9,11,21H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGOGWCBUXBRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)

![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)

![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)

![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)

![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)